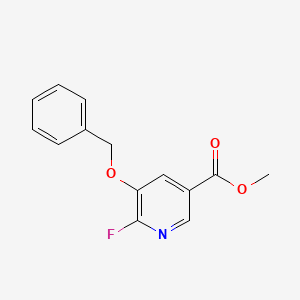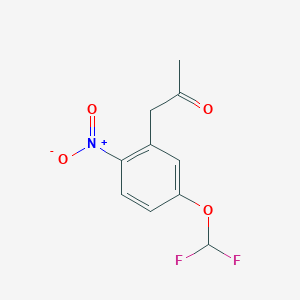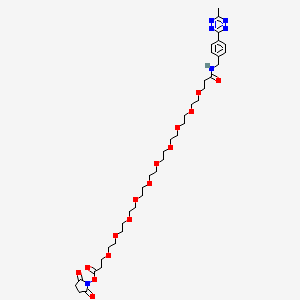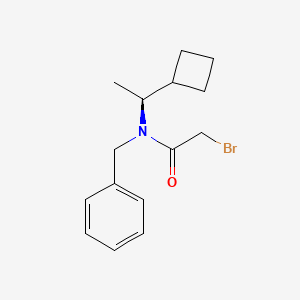
(S)-N-benzyl-2-bromo-N-(1-cyclobutylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-benzyl-2-bromo-N-(1-cyclobutylethyl)acetamide is an organic compound characterized by its unique structure, which includes a bromine atom, a benzyl group, and a cyclobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-benzyl-2-bromo-N-(1-cyclobutylethyl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone through the reaction of an appropriate amine with acetic anhydride or acetyl chloride.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination reactions, often using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Addition of the Benzyl Group: The benzyl group is introduced through nucleophilic substitution reactions, typically using benzyl halides in the presence of a base.
Cyclobutyl Group Incorporation: The cyclobutyl group is incorporated through cyclization reactions, often involving cyclobutyl halides and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-benzyl-2-bromo-N-(1-cyclobutylethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Cyclization Reactions: The cyclobutyl group can participate in ring-opening or ring-closing reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions include substituted acetamides, cyclobutane derivatives, and various functionalized benzyl compounds.
Aplicaciones Científicas De Investigación
(S)-N-benzyl-2-bromo-N-(1-cyclobutylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in studies investigating the effects of brominated compounds on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-N-benzyl-2-bromo-N-(1-cyclobutylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzyl group play crucial roles in binding to these targets, leading to modulation of their activity. The cyclobutyl group may influence the compound’s conformation and stability, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-benzylacetamide: Lacks the bromine and cyclobutyl groups, resulting in different reactivity and biological activity.
2-bromoacetamide: Lacks the benzyl and cyclobutyl groups, leading to distinct chemical properties.
N-cyclobutylethylacetamide: Lacks the bromine and benzyl groups, affecting its chemical behavior and applications.
Propiedades
Fórmula molecular |
C15H20BrNO |
|---|---|
Peso molecular |
310.23 g/mol |
Nombre IUPAC |
N-benzyl-2-bromo-N-[(1S)-1-cyclobutylethyl]acetamide |
InChI |
InChI=1S/C15H20BrNO/c1-12(14-8-5-9-14)17(15(18)10-16)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3/t12-/m0/s1 |
Clave InChI |
MIMSQKJNJRMWFY-LBPRGKRZSA-N |
SMILES isomérico |
C[C@@H](C1CCC1)N(CC2=CC=CC=C2)C(=O)CBr |
SMILES canónico |
CC(C1CCC1)N(CC2=CC=CC=C2)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate](/img/structure/B14041658.png)
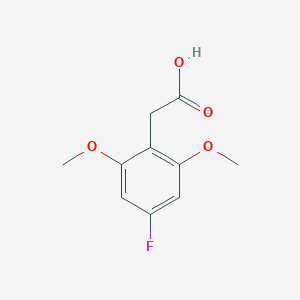
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-](/img/structure/B14041668.png)
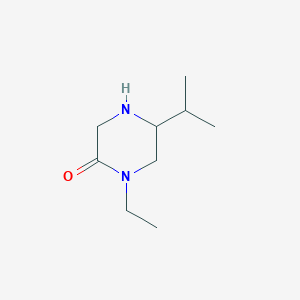
![((2R,3S,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14041690.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B14041692.png)
![7-methoxy-1-[(E)-2-phenylethenyl]-9H-pyrido[3,4-b]indole](/img/structure/B14041705.png)

![3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride](/img/structure/B14041714.png)
